1-Bromo-2,2-dimethylpropane

Catalog No.
S571798
CAS No.
630-17-1
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2-dimethylpropane

CAS Number

630-17-1

Product Name

1-Bromo-2,2-dimethylpropane

IUPAC Name

1-bromo-2,2-dimethylpropane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3

InChI Key

CQWYAXCOVZKLHY-UHFFFAOYSA-N

SMILES

CC(C)(C)CBr

Synonyms

Neopentyl bromide

Canonical SMILES

CC(C)(C)CBr

The exact mass of the compound 1-Bromo-2,2-dimethylpropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,2-dimethylpropane (CAS 630-17-1), commonly known as neopentyl bromide, is a highly branched primary alkyl halide characterized by a quaternary beta-carbon. In chemical procurement and process design, this compound is not a generic alkylating agent; rather, it is sourced specifically to introduce the sterically demanding neopentyl moiety [1]. This structural feature imparts enhanced metabolic stability to active pharmaceutical ingredients (APIs) and provides thermal and mechanical resilience in advanced materials [1]. Unlike standard primary halides, its highly branched architecture fundamentally alters its reactivity profile, making it a specialized precursor for applications requiring extreme steric shielding [2].

Substituting neopentyl bromide with less hindered primary alkyl bromides, such as 1-bromopentane or ethyl bromide, leads to process failures in targeted syntheses. Generic primary bromides readily undergo nucleophilic substitution (SN2) and possess beta-hydrogens, making them highly susceptible to beta-hydride elimination when forming organometallic complexes[1]. In contrast, neopentyl bromide's extreme steric hindrance blocks standard SN2 pathways[2], and its lack of beta-hydrogens prevents the degradation of resulting alkyl-metal intermediates [1]. Therefore, substituting neopentyl bromide with a generic analog will result in target molecule degradation or the formation of unwanted elimination byproducts.

Extreme Suppression of SN2 Nucleophilic Substitution

Neopentyl bromide features a quaternary beta-carbon that creates massive steric shielding around the primary alpha-carbon. Kinetic studies demonstrate that under standard SN2 conditions, neopentyl bromide reacts at a rate approximately 100,000 times slower than standard primary bromides like ethyl bromide [1].

Evidence DimensionRelative SN2 reaction rate
Target Compound Data~0.00001 relative rate
Comparator Or BaselineStandard primary bromides (e.g., ethyl bromide, relative rate = 1.0)
Quantified Difference100,000-fold reduction in SN2 reactivity
ConditionsStandard nucleophilic substitution assays

Enables the use of neopentyl bromide in complex multi-step syntheses where the alkyl halide must survive conditions that would rapidly consume standard primary bromides.

Prevention of Beta-Hydride Elimination in Catalysis

When used to form alkylmetal complexes, the neopentyl group provides critical stability. Unlike 1-bromopentane, which contains multiple beta-hydrogens that trigger rapid beta-hydride elimination (degrading the complex into an alkene and metal hydride), neopentyl bromide possesses zero beta-hydrogens, blocking this degradation pathway[1].

Evidence DimensionBeta-hydrogen count and elimination susceptibility
Target Compound Data0 beta-hydrogens (elimination blocked)
Comparator Or Baseline1-bromopentane (2 beta-hydrogens, rapid elimination)
Quantified DifferenceAbsolute suppression of the beta-hydride elimination degradation pathway
ConditionsTransition metal complexation and organometallic catalysis

Makes neopentyl bromide the mandatory precursor for synthesizing stable alkyl-metal catalysts and reagents that would otherwise decompose at room temperature.

Solvent-Dependent Processability in Grignard Reagent Formation

The massive steric bulk of neopentyl bromide significantly impacts its processability during Grignard reagent formation. Comparative kinetic studies show that its reaction with magnesium is diffusion-limited and highly sensitive to solvent dielectric strength, requiring stronger coordinating solvents like THF or extended reflux times compared to less hindered halides like cyclopentyl bromide [1].

Evidence DimensionGrignard formation kinetics
Target Compound DataDiffusion-limited, highly sensitive to solvent dielectric strength
Comparator Or BaselineCyclopentyl bromide (transport-limited, insensitive to solvent polarity)
Quantified DifferenceSignificantly lower reaction rate requiring optimized solvent polarity (e.g., THF over diethyl ether)
ConditionsReaction with magnesium metal for organometallic reagent preparation

Informs procurement teams that sourcing neopentyl bromide must be paired with appropriate solvent selection (e.g., THF) to ensure viable industrial scale-up yields.

Synthesis of Stable Organometallic Catalysts

Directly downstream of its lack of beta-hydrogens, neopentyl bromide is the preferred precursor for creating highly stable alkyl transition metal complexes (e.g., Schrock carbenes or specific Ziegler-Natta components). The neopentyl ligand prevents premature catalyst degradation via beta-hydride elimination, ensuring prolonged catalytic activity compared to standard alkyl ligands [1].

Development of Metabolically Stable Active Pharmaceutical Ingredients (APIs)

Leveraging its extreme resistance to nucleophilic attack, the neopentyl group is incorporated into pharmaceutical candidates to provide massive steric shielding. This blocks enzymatic degradation and improves the metabolic half-life of the drug compared to candidates utilizing standard straight-chain alkyl groups [2].

Production of Specialized Advanced Materials

Utilized as a building block for specialized polymers and lubricants where the bulky, highly branched neopentyl architecture imparts enhanced thermal and mechanical stability, a direct result of its specific steric profile and resistance to standard substitution pathways [2].

XLogP3

2.7

Boiling Point

106.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

630-17-1

Wikipedia

1-Bromo-2,2-dimethylpropane

General Manufacturing Information

Propane, 1-bromo-2,2-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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